molecular formula C10H11N3O6 B1402627 2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester CAS No. 60458-95-9

2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester

Cat. No.: B1402627
CAS No.: 60458-95-9
M. Wt: 269.21 g/mol
InChI Key: VAOSHIBRYOHCAY-HYXAFXHYSA-N
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Description

“2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester” is a chemical compound with the formula C₁₀H₁₁N₃O₆ and a molecular weight of 269.22 g/mol . It is used for research purposes.

Scientific Research Applications

Scientific Research Applications of Dimethyl Fumarate

Immunomodulatory and Anti-inflammatory Effects

Dimethyl Fumarate (DMF) has been extensively studied for its immunomodulatory and anti-inflammatory properties. DMF and its metabolites, such as Monomethyl Fumarate (MMF), have been shown to exert therapeutic effects in conditions like psoriasis and multiple sclerosis by modulating immune responses and reducing inflammation. The mechanism of action involves the activation of the Nrf2 pathway, which leads to the expression of antioxidant proteins that protect cells from oxidative stress, and modulation of immune cells to reduce proinflammatory cytokine production (Landeck, Asadullah, Amasuno, Pau-Charles, & Mrowietz, 2018).

Treatment of Psoriasis

Clinical studies have established the efficacy of DMF in the treatment of psoriasis, a chronic inflammatory skin condition. DMF, as part of a fumaric acid esters (FAEs) formulation, has been one of the most commonly used treatments for moderate-to-severe psoriasis in several countries. Research demonstrates that DMF, possibly through its metabolite MMF, plays a key role in the therapeutic effect of FAEs in psoriasis by reducing skin inflammation and promoting clearance of psoriatic lesions (Brück, Dringen, Amasuno, Pau-Charles, & Ghoreschi, 2018).

Multiple Sclerosis Management

DMF has also been investigated for its potential in managing multiple sclerosis (MS), an autoimmune condition characterized by chronic inflammation and demyelination in the central nervous system. Studies indicate that DMF can reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting MS. The neuroprotective and immunomodulatory effects of DMF, including the inhibition of immune cell migration and protection against oxidative stress, contribute to its efficacy in MS treatment (Papadopoulou, D’Souza, Kappos, & Yaldizli, 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-Dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylamino)-fumaric acid dimethyl ester' involves the reaction of fumaric acid dimethyl ester with 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a suitable catalyst.", "Starting Materials": [ "Fumaric acid dimethyl ester", "2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine" ], "Reaction": [ "Step 1: Dissolve fumaric acid dimethyl ester in a suitable solvent such as dichloromethane.", "Step 2: Add 2-amino-4,6-dioxo-1,2,3,4-tetrahydropyrimidine to the reaction mixture.", "Step 3: Add a suitable catalyst such as triethylamine or pyridine to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or extraction with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by recrystallization or chromatography." ] }

60458-95-9

Molecular Formula

C10H11N3O6

Molecular Weight

269.21 g/mol

IUPAC Name

dimethyl (Z)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C10H11N3O6/c1-18-7(14)3-5(9(16)19-2)12-6-4-11-10(17)13-8(6)15/h3-4,12H,1-2H3,(H2,11,13,15,17)/b5-3-

InChI Key

VAOSHIBRYOHCAY-HYXAFXHYSA-N

Isomeric SMILES

COC(=O)/C=C(/C(=O)OC)\NC1=CNC(=O)NC1=O

SMILES

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O

Canonical SMILES

COC(=O)C=C(C(=O)OC)NC1=CNC(=O)NC1=O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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